molecular formula C3H3Cl3O B1593599 2,2-Dichloropropanoyl chloride CAS No. 26073-26-7

2,2-Dichloropropanoyl chloride

Cat. No.: B1593599
CAS No.: 26073-26-7
M. Wt: 161.41 g/mol
InChI Key: IPKCHUGFUGHNRZ-UHFFFAOYSA-N
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Description

2,2-Dichloropropanoyl chloride is an organic compound with the formula C3H3Cl3O. It is also known by other names such as 2,2-dichloropropionyl chloride and α,α-dichloropropionyl chloride. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis.

Scientific Research Applications

2,2-Dichloropropanoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in organic synthesis to introduce the 2,2-dichloropropanoyl moiety into complex organic molecules.

    Catalysis: It plays a role in the development of new catalysts by investigating how different catalysts affect the reactivity of the acyl chloride group.

    Environmental Chemistry: It is used in studies related to the detection and degradation of chlorinated compounds in environmental and food safety contexts.

Mechanism of Action

The ionic mechanism involved four reaction routes and was initiated by the acid-catalyzed enolization of propanoyl chloride . Additionally, the activation energy of the rate-determining step was the process of 1-propanol,1-chloro formed 1-propen-1-ol,1-chloro .

Safety and Hazards

Propanoyl chloride, 2,2-dichloro-, is highly flammable and toxic if inhaled . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Preparation Methods

2,2-Dichloropropanoyl chloride can be synthesized by the reaction between propanoic acid and thionyl chloride. This reaction is exothermic and releases hydrochloric acid as a byproduct. The reaction conditions typically involve the use of an inert atmosphere and controlled temperature to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

2,2-Dichloropropanoyl chloride is a reactive compound due to its acyl chloride group (-COCl). It can undergo various types of reactions, including:

    Hydrolysis: Reacts with water to produce propanoic acid and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form esters and hydrochloric acid.

    Aminolysis: Reacts with amines to form amides and hydrochloric acid.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are propanoic acid, esters, and amides, respectively.

Comparison with Similar Compounds

2,2-Dichloropropanoyl chloride can be compared with other acyl chlorides, such as:

    Acetyl chloride (CH3COCl): Similar in reactivity but lacks the dichloro substitution.

    Benzoyl chloride (C6H5COCl): Contains a benzene ring, making it more aromatic and less reactive compared to propanoyl chloride, 2,2-dichloro-.

    Propionyl chloride (CH3CH2COCl): Similar structure but without the dichloro substitution, making it less reactive.

The uniqueness of propanoyl chloride, 2,2-dichloro- lies in its dichloro substitution, which enhances its reactivity and makes it suitable for specific synthetic applications.

Properties

IUPAC Name

2,2-dichloropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKCHUGFUGHNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871353
Record name 2,2-Dichloropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26073-26-7
Record name Propanoyl chloride, 2,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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